REACTION_SMILES
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[Br:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([O:11][CH3:12])[cH:10]2.[CH3:13][N:14]([CH3:15])[c:16]1[n:17][cH:18][c:19](-[c:20]2[s:21][c:22]3[cH:23][c:24]([OH:25])[cH:26][cH:27][c:28]3[n:29]2)[cH:30][n:31]1.[CH3:32][OH:33]>>[Br:1][c:2]1[s:3][c:4]2[c:5]([n:6]1)[cH:7][cH:8][c:9]([OH:11])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2nc(Br)sc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ncc(-c2nc3ccc(O)cc3s2)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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Oc1ccc2nc(Br)sc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |